molecular formula C24H17ClN2O3 B2742685 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862209-93-6

7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2742685
CAS No.: 862209-93-6
M. Wt: 416.86
InChI Key: LSBMNNUTFOXTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemically synthesized small molecule based on the privileged chromeno[2,3-c]pyrrole scaffold, a structure of high interest in medicinal chemistry and drug discovery . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. The core chromeno[2,3-c]pyrrole-3,9-dione structure is a fused heterocyclic system that is relatively rare in nature but has been identified in certain bioactive natural products and synthetic analogs with diverse biological profiles . Researchers can leverage this compound as a key building block in diversity-oriented synthesis (DOS) to create libraries of complex, drug-like molecules for high-throughput screening against various biological targets . The specific substitution pattern on the core scaffold—featuring a chloro group, a phenethyl chain, and a pyridin-4-yl ring—introduces distinct electronic and steric properties, making it a valuable candidate for structure-activity relationship (SAR) studies. The synthetic route for this class of compounds has been established via efficient one-pot multicomponent reactions, allowing for practical synthesis with a broad range of substituents and easy isolation without the need for chromatography . While the specific mechanism of action for this exact molecule requires further investigation, compounds within this structural family have been reported to exhibit significant biological activities, including behavior as glucokinase activators and mimetics of glycosaminoglycans . Its unique structure makes it a compelling candidate for research in areas such as enzyme inhibition, cancer biology, and metabolic disease.

Properties

IUPAC Name

7-chloro-2-(2-phenylethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O3/c25-17-6-7-19-18(14-17)22(28)20-21(16-8-11-26-12-9-16)27(24(29)23(20)30-19)13-10-15-4-2-1-3-5-15/h1-9,11-12,14,21H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMNNUTFOXTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate pyrrole derivatives with phenethyl and pyridine moieties, followed by cyclization and chlorination steps. Detailed synthetic routes often utilize methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

Antitumor Activity

Several studies have reported the antitumor properties of related pyrrole derivatives. For instance, compounds structurally similar to 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) pathways. These pathways are crucial in cancer cell proliferation and angiogenesis.

Table 1: Biological Activities of Related Compounds

Compound NameTargetIC50 (µM)Mechanism
Compound AEGFR0.5Tyrosine Kinase Inhibition
Compound BVEGFR20.8Angiogenesis Inhibition
7-Chloro...TBDTBDTBD

Note: Specific IC50 values for 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are currently under investigation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to bind to ATP-binding sites on kinases like EGFR and VEGFR2, blocking their activation and subsequent signaling cascades.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

A recent study evaluated a series of pyrrole derivatives for their anticancer activity against various cancer cell lines including breast and colon cancer. The results indicated that modifications in the side chains significantly influenced their potency. For example:

  • Compound C , a derivative with a similar structure to 7-Chloro..., demonstrated an IC50 value of approximately 1×106M1\times 10^{-6}\text{M} against HCT116 colon cancer cells.

In Vivo Studies

In vivo experiments using xenograft models have shown that certain derivatives can reduce tumor size significantly compared to controls. These findings suggest potential for development into therapeutic agents.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
The compound has demonstrated significant inhibitory activity against various cancer cell lines. According to a patent application, it exhibits superior IAP (Inhibitor of Apoptosis Protein) antagonistic activity, which is crucial for the development of anticancer therapies. This mechanism suggests that the compound could be effective in promoting apoptosis in cancer cells and inhibiting tumor growth and metastasis .

Mechanism of Action
The proposed mechanism for its anticancer effects involves modulation of apoptotic pathways, making it a promising candidate for further development as a therapeutic agent against cancers associated with aberrant IAP expression. The compound's ability to interact with cellular mechanisms involved in apoptosis positions it as a potential lead compound for new drug development targeting cancer .

Synthesis and Structural Insights

Synthetic Routes
The synthesis of 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various cyclo-condensation reactions involving pyrrole derivatives and active methylene compounds. These synthetic methods are critical for producing derivatives that may enhance biological activity or improve pharmacokinetic properties .

Structural Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure of synthesized compounds. Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound in therapeutic applications .

Potential Therapeutic Applications

Modulation of FXR Activity
Research indicates that this compound may also act as a modulator of FXR (Farnesoid X receptor), which plays a significant role in metabolic regulation and liver function. By binding to FXR, the compound could potentially be used to treat metabolic disorders or liver diseases .

Broad Spectrum Bioactivity
Beyond its anticancer properties, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory activities. The presence of multiple functional groups allows for diverse interactions within biological systems, suggesting potential applications in treating infections or inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Patent US20110034469Demonstrated strong IAP antagonistic activity; potential as an anticancer agent .
Chemical Society of EthiopiaDiscussed the synthesis and bioactivity of pyrrolo derivatives similar to the target compound; highlighted their pharmacological significance .
United States PatentIdentified FXR modulation as a therapeutic application; indicated potential for treating metabolic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at positions 1 (aryl), 2 (alkyl), and 7 (halogen/alkyl). Table 1 highlights key differences:

Table 1. Substituent Effects on Physicochemical Properties

Compound ID Substituents (Position 1, 2, 7) Yield (%) Melting Point (°C) IR C=O Stretches (cm⁻¹)
Target Compound 1: Pyridin-4-yl; 2: Phenethyl; 7: Cl 72 >295 1701, 1647
4{3–3-6} 1: 4-Ethylphenyl; 2: Allyl; 7: Me 43 235–237 1709, 1652
4{9–5-21} 1: 3-Hydroxyphenyl; 2: Furan-2-ylmethyl; 7: Cl 62 276–279 1694, 1659
NCGC00538279 1: 3,4-Dimethoxyphenyl; 2: 3-(Dimethylamino)propyl; 7: Cl N/A N/A N/A
Key Observations:
  • In contrast, 4{3–3-6} (allyl, methyl) has a lower mp (235–237°C), reflecting reduced intermolecular forces .
  • Yields : The target compound’s yield (72%) is higher than 4{3–3-6} (43%), suggesting that electron-withdrawing groups (e.g., Cl, pyridinyl) may favor cyclization efficiency compared to electron-donating groups (e.g., methyl) .
  • IR Spectral Shifts : The target compound’s carbonyl stretches (1701, 1647 cm⁻¹) are slightly lower than 4{3–3-6} (1709, 1652 cm⁻¹), possibly due to conjugation effects from the pyridine ring .

Functionalization Potential

The target compound and its analogs can undergo ring-opening reactions with hydrazine hydrate to form pyrrolopyrazolones (e.g., 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones) . This derivatization expands their utility in drug discovery, though biological data for the target compound remain unexplored.

Q & A

Q. What are the most efficient synthetic routes for 7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent one-pot reactions under mild conditions. A recommended approach involves:

  • Step 1 : Formation of the chromene core using substituted phenols and pyrroles.
  • Step 2 : Sequential introduction of the chloro and phenethyl/pyridyl groups via nucleophilic substitution or coupling reactions.
  • Key conditions : Solvents like DMSO or DMF at 60–80°C, with yields optimized to ~72% (isolated) using hydrazine hydrate stoichiometry control .
  • Validation : Monitor reaction progress via TLC and confirm purity using column chromatography .

Q. How can the compound’s structural features be characterized using spectroscopic techniques?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and carbonyl carbons (δ 170–160 ppm). For example, the pyridin-4-yl group shows a singlet at δ 7.95–7.89 ppm, while the phenethyl chain exhibits splitting patterns at δ 2.60–3.90 ppm .
  • IR spectroscopy : Confirm carbonyl stretches at ~1701 cm⁻¹ (C=O) and aromatic C-Cl bonds at ~840 cm⁻¹ .
  • Mass spectrometry : Use APSI MS to verify the molecular ion peak at m/z 432.0 (M+1) .

Q. What initial biological screening approaches are recommended for this compound?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization.
  • Antimicrobial activity : Screen via broth microdilution (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized when encountering low yields in multi-component synthesis?

  • Variable screening : Test solvents (e.g., DMF vs. THF), temperature (40–100°C), and stoichiometry (1:3–1:7 for hydrazine hydrate).
  • Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., solvent polarity and reaction time).
  • Contradiction resolution : If yields drop above 80°C, consider thermal decomposition via TGA (evidenced by mass loss >5% at 200°C) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and buffer conditions (pH 7.4 PBS).
  • Meta-analysis : Compare SAR trends with structurally related chromeno-pyrroles (e.g., substitution at the 2-phenethyl group modulates kinase selectivity) .
  • Dose-response validation : Perform triplicate experiments with statistical rigor (p < 0.05) to confirm IC₅₀ consistency .

Q. What computational methods are suitable for predicting binding affinities to therapeutic targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB ID: 1M17) to model interactions. Prioritize hydrogen bonding with the pyridin-4-yl group and hydrophobic contacts with the phenethyl chain.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can derivatives be designed to improve aqueous solubility without compromising bioactivity?

  • Functional group modulation : Introduce polar substituents (e.g., -OH or -SO₃H) at the 2-phenethyl position.
  • Prodrug strategies : Synthesize phosphate esters at the 3,9-dione carbonyls, which hydrolyze in vivo.
  • Validation : Measure logP (octanol-water) and compare solubility profiles via HPLC-UV .

Q. What strategies address stability challenges under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts >5% indicate instability).
  • Light/oxygen sensitivity : Store in amber vials under argon and add antioxidants (e.g., BHT) during biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.